Pyritinol-d10 Dihydrochloride Hydrate
Description
Properties
CAS No. |
1346601-09-9 |
|---|---|
Molecular Formula |
C16H22N2O5S2 |
Molecular Weight |
396.542 |
IUPAC Name |
5-[dideuterio-[[dideuterio-[5-hydroxy-4-(hydroxymethyl)-6-(trideuteriomethyl)pyridin-3-yl]methyl]disulfanyl]methyl]-4-(hydroxymethyl)-2-(trideuteriomethyl)pyridin-3-ol;hydrate |
InChI |
InChI=1S/C16H20N2O4S2.H2O/c1-9-15(21)13(5-19)11(3-17-9)7-23-24-8-12-4-18-10(2)16(22)14(12)6-20;/h3-4,19-22H,5-8H2,1-2H3;1H2/i1D3,2D3,7D2,8D2; |
InChI Key |
ZYHCOKPYVZEDHM-ZWXHCUNOSA-N |
SMILES |
CC1=NC=C(C(=C1O)CO)CSSCC2=CN=C(C(=C2CO)O)C.O |
Synonyms |
3,3’-[Dithiobis(methylene)]bis[5-hydroxy-6-methyl-4-pyridinemethanol-d10 Dihydrochloride Hydrate; Dipyridoxolyldisulfide-d10 Dihydrochloride Hydrate; Bis(2-methyl-3-hydroxy-4-hydroxymethylpyridyl-5-methyl)-d10 Disulfide Dihydrochloride Hydrate; Bonif |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: Pyritinol is synthesized by bonding two molecules of pyridoxine (vitamin B6) together with a disulfide bridge . The process involves the oxidation of pyridoxine hydrochloride in the presence of a suitable oxidizing agent to form the disulfide linkage. The reaction conditions typically include a controlled temperature and pH to ensure the stability of the product.
Industrial Production Methods: Industrial production of Pyritinol-d10 Dihydrochloride Hydrate involves large-scale synthesis using the same principles as the laboratory synthesis but optimized for higher yields and purity. The process includes the purification of the final product through crystallization and drying to obtain the dihydrochloride hydrate form .
Chemical Reactions Analysis
Types of Reactions: Pyritinol-d10 Dihydrochloride Hydrate undergoes various chemical reactions, including:
Oxidation: The disulfide bond in pyritinol can be oxidized to form sulfoxides or sulfones.
Reduction: The disulfide bond can be reduced to form thiols.
Substitution: The hydroxyl groups in pyritinol can undergo substitution reactions with various reagents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other peroxides under acidic or basic conditions.
Reduction: Reducing agents like dithiothreitol or sodium borohydride.
Substitution: Halogenating agents or other electrophiles in the presence of a base.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols.
Substitution: Halogenated derivatives or other substituted products.
Scientific Research Applications
Chemistry: Pyritinol-d10 Dihydrochloride Hydrate is used as a reference standard in analytical chemistry to study the behavior of cholinergic compounds and their interactions with other molecules.
Biology: In biological research, it is used to investigate the role of acetylcholine in various physiological processes, including memory and learning .
Medicine: Pyritinol has been studied for its potential therapeutic effects in cognitive disorders, Alzheimer’s disease, and rheumatoid arthritis . It is also used in clinical trials to evaluate its efficacy in treating these conditions.
Industry: The compound is used in the development of nootropic drugs and dietary supplements aimed at enhancing cognitive function.
Mechanism of Action
Pyritinol-d10 Dihydrochloride Hydrate exerts its effects by acting as a precursor to acetylcholine, a neurotransmitter involved in memory and learning. It crosses the blood-brain barrier and regulates signaling pathways of various neurotransmitters, including acetylcholine, γ-aminobutyric acid, and N-methyl-D-aspartate . Pyritinol also acts as an antioxidant and anti-inflammatory agent, reducing plasma viscosity and improving cerebral blood flow .
Comparison with Similar Compounds
Structural and Functional Analogs
The following compounds share structural or functional similarities with Pyritinol-d10 Dihydrochloride Hydrate:
Physicochemical Properties
- Solubility and pH: this compound likely exhibits pH-dependent solubility, similar to Cefepime Dihydrochloride Hydrate (pH 1.6–2.1 in solution) .
- Spectroscopic Profiles : Infrared (IR) and UV-Vis spectra of dihydrochloride hydrates (e.g., Cefepime Dihydrochloride Hydrate) show consistent absorption patterns, suggesting structural integrity and hydration stability .
- Deuterium Effects: The incorporation of deuterium (d10) in Pyritinol-d10 may reduce metabolic clearance rates, akin to deuterated drugs like deutetrabenazine, though direct data are pending .
Pharmacological and Clinical Differentiation
- Emetine Dihydrochloride Hydrate: Focuses on antiparasitic activity, contrasting with Pyritinol-d10’s neuroprotective applications .
- Bavisant Dihydrochloride Hydrate: Targets histamine receptors for cognitive enhancement, diverging from Pyritinol-d10’s cholinergic and antioxidant mechanisms .
- Capmatinib Dihydrochloride Hydrate : Oncology-focused kinase inhibition highlights the diversity of dihydrochloride hydrates in therapeutic targeting .
Analytical and Quality Control Considerations
- Heavy Metal Limits: this compound likely adheres to stringent heavy metal thresholds (≤20 ppm), as seen in Cefepime Dihydrochloride Hydrate .
- Purity Standards : High purity (>98%) is common among dihydrochloride hydrates, ensuring reproducibility in research and formulation .
Biological Activity
Pyritinol-d10 Dihydrochloride Hydrate is a deuterated form of pyritinol, a synthetic derivative of vitamin B6 (pyridoxine) known for its potential cognitive-enhancing effects. This compound has gained attention for its neuroprotective properties and its role in various neurological conditions. This article reviews the biological activity of Pyritinol-d10, focusing on its pharmacological effects, mechanisms of action, and relevant clinical studies.
Chemical Structure and Properties
This compound has the chemical formula and is characterized by the presence of deuterium, which enhances its stability and metabolic tracking in biological systems. The incorporation of deuterium allows for more precise studies in pharmacokinetics and dynamics.
The biological activity of Pyritinol-d10 can be attributed to several mechanisms:
- Neurotransmitter Modulation : Pyritinol is believed to enhance the release of neurotransmitters such as acetylcholine, which plays a crucial role in memory and learning processes.
- Antioxidant Activity : The compound exhibits antioxidant properties, reducing oxidative stress in neural tissues, which is critical in preventing neurodegenerative diseases.
- Cognitive Enhancement : It may improve cognitive functions by facilitating glucose metabolism in the brain and enhancing neuronal plasticity.
Cognitive Function
A notable study investigated the effects of pyritinol hydrochloride (the non-deuterated form) on children with learning disabilities. The study involved 67 participants aged 11 to 16, treated with 300 mg/day for six months. While no significant overall improvement was observed across various cognitive parameters, some individuals showed variability in response, suggesting that certain subpopulations may benefit from treatment .
| Study Parameter | Result |
|---|---|
| Sample Size | 67 children |
| Treatment Duration | 6 months |
| Dosage | 300 mg/day |
| Significant Findings | No overall significant effect; variability noted in some individuals |
Neuroprotective Effects
Research has indicated that pyritinol can protect against neurotoxic agents. In animal models, it has been shown to mitigate damage from excitotoxicity and oxidative stress, suggesting potential therapeutic applications in conditions like Alzheimer's disease and other forms of dementia .
Clinical Applications
Pyritinol-d10 has been explored for various clinical applications:
- Cognitive Disorders : Its use in treating cognitive impairments associated with aging or neurodegenerative diseases is under investigation.
- Mood Disorders : Preliminary data suggest it may have mood-enhancing effects, potentially beneficial in treating depression.
Safety and Toxicity
While generally considered safe, the side effects associated with pyritinol include gastrointestinal disturbances and allergic reactions. Long-term safety profiles remain to be fully established through comprehensive clinical trials.
Q & A
Basic Research Questions
Q. How can researchers confirm the identity of Pyritinol-d10 Dihydrochloride Hydrate?
- Methodological Answer : Utilize a combination of spectroscopic and chemical identification techniques:
- UV-Vis Spectrophotometry : Compare absorption spectra (1:20,000 solution in water) with a reference standard to ensure matching peak wavelengths and intensities .
- Infrared Spectroscopy (IR) : Prepare potassium bromide disks and compare IR spectra to reference standards for functional group verification .
- Chemical Tests : React with hydroxylammonium chloride and sodium hydroxide, followed by iron (III) chloride TS, to observe red-brown color development indicative of specific structural motifs .
Q. What analytical methods are recommended for assessing the purity of this compound?
- Methodological Answer :
- Heavy Metals Testing : Use Method 2 (USP/Ph. Eur.) with ≤20 ppm limits, requiring digestion and comparison to lead standards .
- Residue on Ignition : Ignite 1 g of sample; residue should not exceed 0.1% .
- Clarity and Color : Dissolve in L-arginine solution (3:50) and compare to Matching Fluid H to detect impurities .
Q. How should this compound be stored to maintain stability?
- Methodological Answer : Store in hermetic, light-resistant containers at controlled room temperature (20–25°C) to prevent degradation from moisture and photolytic reactions. Monitor water content via Karl Fischer titration (3.0–4.5% w/w) .
Advanced Research Questions
Q. How can researchers resolve discrepancies in assay results for this compound?
- Methodological Answer :
- Cross-Validation : Prepare parallel solutions of the sample and reference standard using the same mobile phase (e.g., acetonitrile-phosphate buffer) for HPLC analysis. Calculate potency via peak area ratios (AT/AS) and validate system suitability (e.g., tailing factor <2.0, theoretical plates >2000) .
- Data Normalization : Account for hydrate stoichiometry by adjusting calculations for water content (e.g., 3.0–4.5% w/w) .
Q. What experimental design considerations are critical for stress testing this compound?
- Methodological Answer :
- Forced Degradation Studies : Expose samples to heat (40–60°C), UV light (254 nm), and acidic/alkaline conditions (0.1M HCl/NaOH). Monitor degradation via HPLC and identify impurities using LC-MS .
- Kinetic Modeling : Calculate degradation rate constants under varying pH (1.6–2.1) and temperature conditions to predict shelf-life .
Q. How can hygroscopicity impact experimental reproducibility, and how is it mitigated?
- Methodological Answer :
- Handling Protocol : Use a controlled humidity environment (<30% RH) during weighing. Pre-dry glassware and store samples in desiccators with silica gel .
- Quantitative Analysis : Determine water content via volumetric Karl Fischer titration (methanol solvent, direct titration) and adjust stoichiometric calculations accordingly .
Q. What strategies optimize solubility for this compound in aqueous and organic matrices?
- Methodological Answer :
- Solvent Screening : Test solubility in methanol, ethanol (95%), and DMSO. For low solubility, use co-solvents (e.g., PEG-300 or Tween-80) at <5% v/v to avoid interference in bioassays .
- pH Adjustment : Adjust to pH 1.6–2.1 (native range) using hydrochloric acid to enhance aqueous stability .
Methodological Tables
Key Considerations for Advanced Studies
- Chromatographic Method Development : Optimize mobile phase composition (e.g., 75:25 phosphate buffer-acetonitrile) to resolve degradation products. Use C18 columns with 1.0 mL/min flow rates .
- NMR for Structural Elucidation : Confirm deuteration (d10) via ¹H-NMR suppression and ²H-NMR integration in heavy water .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
